molecular formula C16H21N3 B6458329 4-methyl-1-{[1-(1-phenylethyl)azetidin-3-yl]methyl}-1H-pyrazole CAS No. 2548982-66-5

4-methyl-1-{[1-(1-phenylethyl)azetidin-3-yl]methyl}-1H-pyrazole

Cat. No. B6458329
CAS RN: 2548982-66-5
M. Wt: 255.36 g/mol
InChI Key: LDCAKHNUFDKYGA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-methyl-1-{[1-(1-phenylethyl)azetidin-3-yl]methyl}-1H-pyrazole” can be inferred from its name. It likely contains a 1H-pyrazole ring substituted with a methyl group and a phenylethylazetidin-3-ylmethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methyl-1-{[1-(1-phenylethyl)azetidin-3-yl]methyl}-1H-pyrazole” are not available in the sources I found .

Scientific Research Applications

Pharmacological Applications

Researchers have explored the pharmacological potential of related compounds. For instance, derivatives of this structure have undergone docking studies against AT1 receptor proteins, angiotensin-converting enzyme inhibition assays, anti-proliferative screenings, and anti-inflammatory evaluations. Additionally, anti-fungal activity analyses have been conducted .

Metal Complexes and Biomedical Chemistry

Tris(pyrazolyl)methane (Tpm) ligands, including those based on this pyrazole structure, have found applications in catalysis and biomedical chemistry. Notably, [TpmMn(CO)3]PF6 has been investigated as a chemotherapeutic agent for treating colon cancer .

Heterocyclic Moieties and Medicinal Scaffolds

The 1,2,3-triazole moiety, which shares similarities with this compound, has been utilized in the development of various medicinal scaffolds. These scaffolds exhibit activities against HIV, tuberculosis, viruses, bacteria, and cancer .

Mechanism of Action

The mechanism of action of “4-methyl-1-{[1-(1-phenylethyl)azetidin-3-yl]methyl}-1H-pyrazole” is not clear from the available information .

Future Directions

The future directions for research on “4-methyl-1-{[1-(1-phenylethyl)azetidin-3-yl]methyl}-1H-pyrazole” are not clear from the available information .

properties

IUPAC Name

4-methyl-1-[[1-(1-phenylethyl)azetidin-3-yl]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3/c1-13-8-17-19(9-13)12-15-10-18(11-15)14(2)16-6-4-3-5-7-16/h3-9,14-15H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCAKHNUFDKYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-1-{[1-(1-phenylethyl)azetidin-3-yl]methyl}-1H-pyrazole

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